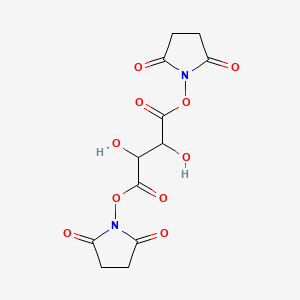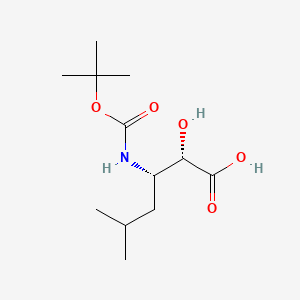
Disuccinimidyl tartrate
描述
Disuccinimidyl tartrate is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide ester groups. It is commonly used in biochemical applications for conjugating radiolabeled ligands to cell surface receptors. The compound is water-soluble and features a central cis-diol that can be cleaved by periodate oxidation .
准备方法
Disuccinimidyl tartrate is synthesized through a reaction involving tartaric acid and N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .
化学反应分析
Disuccinimidyl tartrate primarily undergoes amine-to-amine crosslinking reactions. The N-hydroxysuccinimide ester groups react with primary amino groups (-NH2) present on the side chains of lysine residues and the N-terminus of polypeptides. This reaction proceeds efficiently in pH 7-9 buffers to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. The compound is also cleavable by sodium meta-periodate, which targets the central cis-diol .
科学研究应用
Disuccinimidyl tartrate is widely used in various scientific research fields:
Chemistry: It is used as a crosslinking agent to study protein-protein interactions and to stabilize protein structures for analysis.
Biology: The compound is employed in cell biology for conjugating proteins and peptides to cell surface receptors, facilitating the study of cellular processes.
Medicine: In medical research, this compound is used to create antibody-drug conjugates and to label biomolecules for imaging and diagnostic purposes.
Industry: The compound finds applications in the production of biosensors and in the development of novel biomaterials .
作用机制
Disuccinimidyl tartrate exerts its effects through the formation of stable amide bonds between its N-hydroxysuccinimide ester groups and primary amino groups on target molecules. This crosslinking mechanism is crucial for stabilizing protein interactions and facilitating the study of molecular pathways. The central cis-diol of this compound can be cleaved by sodium meta-periodate, allowing for the controlled release of the crosslinked molecules .
相似化合物的比较
Disuccinimidyl tartrate is unique among crosslinkers due to its cleavable nature, which allows for the reversible crosslinking of proteins. Similar compounds include:
Disuccinimidyl suberate: A non-cleavable crosslinker used for receptor-ligand crosslinking.
Dithiobis succinimidyl propionate: A cleavable crosslinker used for intracellular protein crosslinking.
Bis(sulfosuccinimidyl) suberate: A water-soluble, non-cleavable crosslinker used for protein-protein interactions.
This compound stands out for its ability to form reversible crosslinks, making it particularly useful in applications where temporary stabilization of protein interactions is desired.
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77658-91-4 | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)












